N'-[(TERT-BUTOXY)CARBONYL]ADAMANTANE-1-CARBOHYDRAZIDE
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Overview
Description
N’-[(TERT-BUTOXY)CARBONYL]ADAMANTANE-1-CARBOHYDRAZIDE is a compound that features an adamantane core structure with a tert-butoxycarbonyl (BOC) protecting group and a carbohydrazide functional group. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(TERT-BUTOXY)CARBONYL]ADAMANTANE-1-CARBOHYDRAZIDE typically involves the protection of an amine group using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(TERT-BUTOXY)CARBONYL]ADAMANTANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The BOC protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: The BOC group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carbonyl-containing compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(TERT-BUTOXY)CARBONYL]ADAMANTANE-1-CARBOHYDRAZIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(TERT-BUTOXY)CARBONYL]ADAMANTANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The BOC group serves as a protecting group, allowing selective reactions to occur at other functional sites. The adamantane core provides structural stability and enhances the compound’s ability to interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide
- 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide
Uniqueness
N’-[(TERT-BUTOXY)CARBONYL]ADAMANTANE-1-CARBOHYDRAZIDE is unique due to its combination of the adamantane core with the BOC-protected carbohydrazide group. This combination provides both structural stability and reactivity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(adamantane-1-carbonylamino)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-15(2,3)21-14(20)18-17-13(19)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,4-9H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNAKNLNBSBMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810453 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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